N-(pyridin-4-ylmethyl)hexan-1-amine
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Overview
Description
N-(pyridin-4-ylmethyl)hexan-1-amine is an organic compound with the molecular formula C12H20N2 It consists of a hexylamine chain attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)hexan-1-amine typically involves the reaction of pyridine-4-carboxaldehyde with hexylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of pyridine-4-carboxaldehyde reacts with hexylamine to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-(pyridin-4-ylmethyl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the amine group can form ionic or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-ylmethyl)hexan-1-amine: Unique due to its specific combination of a hexylamine chain and a pyridine ring.
N-(pyridin-4-ylmethyl)butan-1-amine: Similar structure but with a shorter butylamine chain.
N-(pyridin-4-ylmethyl)octan-1-amine: Similar structure but with a longer octylamine chain.
Uniqueness
This compound is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for tailored applications in various fields.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-2-3-4-5-8-14-11-12-6-9-13-10-7-12/h6-7,9-10,14H,2-5,8,11H2,1H3 |
InChI Key |
HYNWOLXCVSKUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=NC=C1 |
Origin of Product |
United States |
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